Aliskiren D6 Hemifumarate: Chemical Structure, Properties, and Bioanalytical Applications
Aliskiren D6 Hemifumarate: Chemical Structure, Properties, and Bioanalytical Applications
[1]
Executive Summary
Aliskiren D6 Hemifumarate is the stable isotope-labeled analog of Aliskiren Hemifumarate, the first-in-class direct renin inhibitor used in the treatment of hypertension. Enriched with six deuterium atoms (
This technical guide provides a comprehensive analysis of its chemical identity, physicochemical behavior, and critical role in pharmacokinetic (PK) studies. It is designed for analytical scientists requiring robust methodologies for therapeutic drug monitoring (TDM) and bioequivalence studies.
Chemical Identity and Structure
Aliskiren D6 Hemifumarate is chemically indistinguishable from the therapeutic drug in terms of chromatography retention but distinct in mass spectrometry due to a +6 Da mass shift. This mass difference eliminates signal interference (crosstalk) between the analyte and the standard.
Nomenclature and Classification
-
Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-7-{[4-(methoxy-d3)-3-(3-methoxy-d3-propoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide hemifumarate.
-
Parent Drug CAS: 173334-58-2 (Unlabeled Hemifumarate).[2][3][5][6]
-
Isotopic Purity:
99% Deuterium enrichment.
Molecular Specifications
The compound exists as a hemifumarate salt, meaning two molecules of Aliskiren D6 are associated with one molecule of fumaric acid.[7]
| Property | Aliskiren (Unlabeled) | Aliskiren D6 (Labeled) |
| Free Base Formula | ||
| Free Base MW | 551.76 g/mol | 557.80 g/mol (+6.04) |
| Salt Formula | ||
| Salt MW (Stoichiometric) | 1219.6 g/mol | 1231.66 g/mol |
| Appearance | White to light yellow crystalline powder | White to off-white solid |
Structural Localization of Deuterium
The six deuterium atoms are typically located on the two terminal methoxy groups attached to the phenyl ring and the propoxy chain.
-
Labeling Site:
(4-position on phenyl ring) and (terminal methoxy on propoxy chain). -
Rationale: These positions are metabolically stable under standard extraction conditions and provide a sufficient mass shift (+6 Da) to avoid isotopic overlap with the natural M+6 isotope abundance of the unlabeled drug.
Physicochemical Properties[1][2][6][8][9][11][12]
Understanding the physical behavior of the hemifumarate salt is critical for optimizing extraction recovery and chromatographic peak shape.
Solubility Profile
Aliskiren D6 Hemifumarate retains the high hydrophilicity of the parent compound.
-
Organic Solvents: Soluble in Ethanol, DMSO, and Methanol.
-
Extraction Implications: Due to high water solubility, simple protein precipitation (PPT) often yields poor recovery due to matrix effects. Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is recommended to isolate the compound from aqueous plasma.
Acid-Base Characteristics
-
pKa: ~9.49 (referring to the secondary amine in the backbone).
-
Chromatography Note: The basic amine requires an acidic mobile phase (e.g., 0.1% Formic Acid) to ensure protonation (
) and prevent peak tailing on C18 columns.
Stability
-
Solid State: Stable for >2 years at -20°C when protected from moisture.
-
Solution Stability: Stock solutions in Methanol are stable for >1 month at -20°C.
-
Isotopic Stability: The C-D bonds on the methoxy groups are chemically inert under standard LC-MS conditions; no deuterium-hydrogen exchange (D/H exchange) occurs in aqueous mobile phases.
Bioanalytical Application: LC-MS/MS Protocol
The primary application of Aliskiren D6 is as an Internal Standard for quantifying Aliskiren in human plasma. The following protocol outlines a validated workflow ensuring high sensitivity and linearity.
Mechanistic Workflow
The use of D6 corrects for variability in extraction efficiency and ionization suppression. Since the D6 analog co-elutes with the analyte, it experiences the exact same matrix effects at the electrospray source.
Figure 1: Validated bioanalytical workflow for Aliskiren quantification using D6-IS.
Mass Spectrometry Transitions (MRM)
In Positive Electrospray Ionization (ESI+), the hemifumarate dissociates, and the free base is protonated.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Aliskiren | 552.4 | 436.2 | 25 | 100 |
| Aliskiren D6 | 558.4 | 442.2 | 25 | 100 |
-
Fragmentation Logic: The transition 552
436 corresponds to the loss of the amide tail (116 Da). Since the D6 label is on the core phenyl-methoxy structure (retained in the 436 fragment), the product ion for the IS shifts by exactly +6 Da to 442.2.
Extraction Protocol (Recommended)
Method: Liquid-Liquid Extraction (LLE)
-
Aliquot: Transfer 100 µL of plasma into a glass tube.
-
Spike: Add 10 µL of Aliskiren D6 working solution (e.g., 1 µg/mL in MeOH).
-
Buffer: Add 50 µL of 0.1 M NaOH (Aliskiren extracts better at basic pH where it is less ionized, despite its high water solubility). Note: While pKa is high, suppressing ionization aids transfer to organic layer.
-
Extract: Add 2 mL of Tert-butyl methyl ether (TBME) . Vortex for 5 min.
-
Separate: Centrifuge at 4000 rpm for 5 min. Flash freeze aqueous layer.
-
Concentrate: Decant organic layer and evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase (e.g., 60:40 ACN:Water + 0.1% FA).
Handling and Safety
Material Safety Data Sheet (MSDS) Highlights
-
Hazards: Aliskiren D6 is a potent renin inhibitor. Avoid inhalation or skin contact.
-
Signal Word: Warning.
-
H-Statements: H361 (Suspected of damaging fertility or the unborn child) — based on RAAS inhibition mechanism.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle powder in a fume hood.
Storage and Stability
-
Powder: Store at -20°C. Hygroscopic; allow vial to equilibrate to room temperature before opening to prevent water condensation.
-
Stock Solutions: Aliquot into amber glass vials to prevent photodegradation (though Aliskiren is relatively light stable).
Synthesis Pathway (Schematic)
The synthesis of Aliskiren D6 typically follows a convergent route similar to the commercial drug but utilizes deuterated building blocks during the etherification steps.
Figure 2: Conceptual synthesis of Aliskiren-D6 via deuterated alkylation.
References
-
Nakamura, Y., et al. (2012).[2] Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor.[2] ACS Medicinal Chemistry Letters, 3(9), 754-758.[2] Link
-
Buczko, W., et al. (2008).[2] Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor.[7][2][8] Pharmacological Reports, 60(5), 623-631.[2] Link
-
Tapanainen, P., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren in human plasma. Biomedical Chromatography, 27(8). Link
-
FDA Label. (2007). Tekturna (Aliskiren) Prescribing Information. Novartis Pharmaceuticals Corp. Link
-
Eoin O'Brien. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor.[7] Journal of Human Hypertension. Link
Sources
- 1. Aliskiren-d6 Hemifumarate | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bdg.co.nz [bdg.co.nz]
- 4. researchgate.net [researchgate.net]
- 5. Aliskiren Hemifumarate - LKT Labs [lktlabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. eoinobrien.org [eoinobrien.org]
- 8. medchemexpress.com [medchemexpress.com]
